N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated solvents, strong bases like sodium hydride (NaH), and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
5-Amino-1,3-dimethylpyrazole: Used in the synthesis of various derivatives with biological activities.
Uniqueness
N,5-dimethyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-3-yl)pyrimidin-2-amine stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H21N7 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-(1-pyrazolo[1,5-a]pyrimidin-5-ylpiperidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H21N7/c1-13-10-18-17(19-11-13)22(2)14-4-3-8-23(12-14)15-6-9-24-16(21-15)5-7-20-24/h5-7,9-11,14H,3-4,8,12H2,1-2H3 |
InChI Key |
WVRWXMDEISXXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC4=CC=NN4C=C3 |
Origin of Product |
United States |
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